4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride
CAS No.:
Cat. No.: VC18023909
Molecular Formula: C13H8Cl2F3NO
Molecular Weight: 322.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8Cl2F3NO |
|---|---|
| Molecular Weight | 322.11 g/mol |
| IUPAC Name | 4-pyridin-3-yl-3-(trifluoromethyl)benzoyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C13H7ClF3NO.ClH/c14-12(19)8-3-4-10(9-2-1-5-18-7-9)11(6-8)13(15,16)17;/h1-7H;1H |
| Standard InChI Key | RBWPNHJIHCNWGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)Cl)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule features a benzoyl chloride scaffold substituted at the 3-position with a trifluoromethyl group (-CF₃) and at the 4-position with a pyridin-3-yl moiety. The hydrochloride salt formation stabilizes the reactive acyl chloride, enhancing its handling properties. X-ray crystallographic studies of related benzoyl chloride derivatives reveal planar aromatic systems with dihedral angles between substituents typically exceeding 170°, suggesting minimal steric hindrance .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 322.11 g/mol | |
| Density | ~1.5 g/cm³ (estimated) | |
| Boiling Point | >200°C (decomposes) | |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) |
The trifluoromethyl group contributes to increased lipophilicity (logP ≈ 2.8, predicted), facilitating membrane permeability in bioactive derivatives .
Synthesis and Manufacturing
Reaction Pathways
Industrial-scale synthesis typically proceeds via Friedel-Crafts acylation:
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Trifluoromethylation: 3-Bromobenzoyl chloride undergoes halogen exchange with CuCF₃ to install the -CF₃ group.
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Pyridine Coupling: Suzuki-Miyaura cross-coupling attaches the pyridin-3-yl boronic acid under Pd catalysis .
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Hydrochloride Formation: Treatment with HCl gas in anhydrous ether yields the stable hydrochloride salt .
Reaction conditions critical for optimizing yield (>75%):
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Temperature: 80–100°C for coupling steps
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Solvent: Tetrahydrofuran (THF)/water mixtures (3:1 v/v)
Purification and Analysis
Crude product purification employs silica gel chromatography (ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Purity verification uses:
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HPLC: >98% purity (C18 column, acetonitrile/0.1% TFA mobile phase)
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NMR: Distinct ¹H signals at δ 8.85 (pyridine H-2), 8.54 (pyridine H-6), and 7.82 ppm (benzoyl H-4)
Reactivity and Derivative Formation
Acylation Reactions
The benzoyl chloride group undergoes nucleophilic substitution with:
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Amines: Forms amides (e.g., R-NHCO-C₆H₃(CF₃)-C₅H₄N) in >90% yield using DIPEA in DCM
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Alcohols: Produces esters under Steglich conditions (DMAP, EDCI)
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Thiols: Generates thioesters in pyridine at 0°C
Heterocyclic Annulation
Reaction with o-phenylenediamines in refluxing toluene yields benzimidazole derivatives, a privileged scaffold in kinase inhibitors . Representative transformation:
Pharmaceutical Applications
Prodrug Development
The acyl chloride serves as a prodrug linker, enabling controlled release of pyridine-containing therapeutics. Conjugation with dexamethasone via amide bond demonstrated sustained anti-inflammatory activity in murine models .
Kinase Inhibitor Scaffolds
Molecular docking studies predict strong binding (ΔG < -9 kcal/mol) to EGFR kinase when incorporated into 4-anilinoquinazoline derivatives. Key interactions:
| Hazard Category | GHS Classification |
|---|---|
| Corrosivity | Category 1B (Skin corrosion) |
| Acute Toxicity | Category 3 (Oral) |
| Sensitization | Category 1B (Skin sensitizer) |
Personal protective equipment (PPE) requirements:
Spill Management
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Neutralize with sodium bicarbonate (1:2 molar ratio)
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Adsorb using vermiculite
Future Research Directions
Continuous Flow Synthesis
Microreactor technology could enhance safety during exothermic acylation steps, potentially increasing throughput to >5 kg/day .
Targeted Drug Delivery
Conjugation to monoclonal antibodies (e.g., anti-HER2) via lysine residues may enable tumor-selective drug release. Preliminary in vitro studies show 3-fold increased cytotoxicity vs. non-targeted analogs.
Materials Science Applications
Thin films prepared via chemical vapor deposition (CVD) exhibit dielectric constants <2.5, suggesting utility in next-generation microelectronics .
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